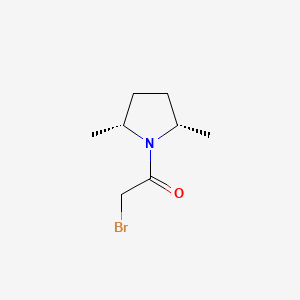

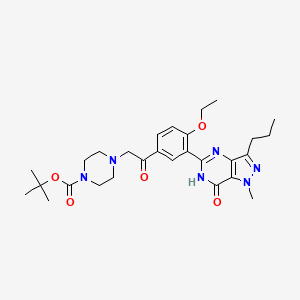

![molecular formula C13H9NO6S B587158 7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 88373-20-0](/img/structure/B587158.png)

7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one” is a biochemical used for proteomics research . It has a molecular formula of C13H9NO6S and a molecular weight of 307.279 .

Synthesis Analysis

Dibenzo[b,f][1,4]oxazepine (DBO) derivatives, which include “7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one”, have been synthesized using various methods . These methods include cyclocondensation with two precursors, copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Molecular Structure Analysis

The molecular structure of “7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one” can be represented by the SMILES stringOS(=O)(=O)Oc1ccc2NC(=O)c3ccccc3Oc2c1 . The InChI string representation is InChI=1S/C13H9NO6S/c15-13-9-3-1-2-4-11(9)19-12-7-8(20-21(16,17)18)5-6-10(12)14-13/h1-7H,(H,14,15)(H,16,17,18) .

Scientific Research Applications

Divergent Synthesis in Organic Chemistry

The compound is used in the divergent synthesis of pyrimidine and dibenzo[b,f][1,4]oxazepine (DBO) derivatives. This process is significant for its efficiency and regioselectivity, allowing for the creation of various derivatives from the same starting materials. The choice of solvent plays a crucial role in determining the selectivity of the reaction .

Antiepileptic Drug Development

“7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one” is structurally related to Oxcarbazepine , an antiepileptic drug. Oxcarbazepine and its metabolites show potent antiepileptic activity by blocking voltage-dependent sodium channels in the brain. This connection suggests potential applications in developing new antiepileptic medications or improving existing ones .

Pharmacokinetics and Metabolism Studies

The pharmacokinetics and metabolism of compounds structurally similar to “7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one” are of interest. Understanding how these compounds are absorbed, distributed, metabolized, and excreted can inform the development of drugs with better efficacy and fewer side effects .

Tranquilizing Agents

Derivatives of dibenzoxazepines have been studied for their tranquilizing effects. The synthesis of new dibenzoxazepines could lead to the development of novel tranquilizers for use in psychiatric medicine .

properties

IUPAC Name |

(6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6S/c15-13-9-3-1-2-4-11(9)19-12-7-8(20-21(16,17)18)5-6-10(12)14-13/h1-7H,(H,14,15)(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJPEDBLFSUKLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC3=C(O2)C=C(C=C3)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858407 |

Source

|

| Record name | 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one | |

CAS RN |

88373-20-0 |

Source

|

| Record name | 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hydrazinecarboxylic acid, [(ethylamino)methoxymethylene]-, ethyl ester (9CI)](/img/no-structure.png)

![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)

![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)